molecular formula C47H74O19 B1679875 Deacetyllanatoside B CAS No. 19855-39-1

Deacetyllanatoside B

Cat. No. B1679875
CAS RN: 19855-39-1
M. Wt: 943.1 g/mol
InChI Key: XBTFSPYPZZJUIG-AKBVEGHCSA-N
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Description

Deacetyllanatoside B, also known as Deslanoside, is a cardiotonic glycoside derived from the leaves of Digitalis lanata . It is a small molecule with a chemical formula of C47H74O19 . The compound is used for the treatment and management of congestive cardiac insufficiency, arrhythmias, and heart failure .


Molecular Structure Analysis

The molecular structure of Deacetyllanatoside B consists of a steroid nucleus attached to a sugar side-chain of variable length . The average weight of the molecule is 943.0791 g/mol, and the monoisotopic weight is 942.482430186 g/mol .

Scientific Research Applications

Epigenetic Regulation and Cancer Treatment

Deacetyllanatoside B, as part of the broader class of histone deacetylase (HDAC) inhibitors, plays a significant role in epigenetic regulation. These compounds are integral in cancer treatment due to their ability to modify gene expression by affecting chromatin structure. HDAC inhibitors, including deacetyllanatoside B, are being investigated for their potential in treating various forms of cancer, particularly in inducing apoptosis, growth arrest, and differentiation in cancer cells. They are known to act on both histone and non-histone proteins, influencing cellular processes significantly (Seto & Yoshida, 2014).

Impact on Immune Response

HDAC inhibitors like deacetyllanatoside B have been noted for their effects on the immune system. These compounds can modulate both innate and adaptive immune responses, holding potential in the treatment of inflammatory diseases. However, their impact can be double-edged, as they might also exacerbate certain conditions such as atherosclerosis. The specific roles of individual HDACs in immune responses are complex and vary widely, which is critical in considering their therapeutic applications (Shakespear et al., 2011).

Radioprotection and Radiotherapy Sensitization

Research has also explored the role of HDAC inhibitors in radioprotection and sensitization. They have been shown to protect against radiation-induced damage and improve the efficacy of radiotherapy in cancer treatment. This dual role highlights their potential as adjuncts in radiation therapy, either enhancing the therapeutic effects or mitigating radiation-induced damage in normal tissues (Karagiannis & El-Osta, 2006).

Cardiac Therapy

There is emerging evidence of the therapeutic potential of HDAC inhibitors in heart failure. These compounds are known to regulate gene expression and cellular signaling in the heart, suggesting their possible use in treating heart diseases. The precise mechanisms through which they exert their effects in cardiac therapy are an area of active research (McKinsey, 2012).

Mechanism of Action

Deacetyllanatoside B, like other cardiotonic glycosides, works by inhibiting the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin . It also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Safety and Hazards

Deacetyllanatoside B is toxic if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . Symptoms of overdose include ventricular tachycardia, ventricular fibrillation, progressive bradyarrhythmias, or heart block .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,16S,17R)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O19/c1-20-38(52)28(49)14-34(59-20)66-43-22(3)61-35(16-31(43)63-36-15-30(39(53)21(2)60-36)64-44-42(56)41(55)40(54)32(18-48)65-44)62-25-8-10-45(4)24(13-25)6-7-27-26(45)9-11-46(5)37(23-12-33(51)58-19-23)29(50)17-47(27,46)57/h12,20-22,24-32,34-44,48-50,52-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,32-,34-,35-,36-,37+,38-,39-,40-,41+,42-,43-,44-,45+,46-,47?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTFSPYPZZJUIG-LAFKWZLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CC(C8C9=CC(=O)OC9)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6CC[C@]8(C7(C[C@@H]([C@@H]8C9=CC(=O)OC9)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19855-39-1
Record name Purpurea glycoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deacetyllanatoside B
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Q & A

Q1: What is the primary structural difference between Purpurea glycoside A and Purpurea glycoside B?

A: Both Purpurea glycoside A and B are cardiac glycosides found in Digitalis purpurea. The key structural difference lies in the presence of an acetyl group. Purpurea glycoside A possesses an acetyl group, while Purpurea glycoside B lacks this acetyl group, hence its alternative name, Deacetyllanatoside B. []

Q2: How abundant is Purpurea glycoside B in Digitalis purpurea leaves compared to other cardiac glycosides?

A: Research indicates that Purpurea glycoside B is a significant component of the cardiac glycosides found in Digitalis purpurea leaves. One study found the content to be approximately 0.03%, making it more abundant than digitoxin, gitoxin, purpurea glycoside A, strospeside, gitorin, and diginin in the tested samples. []

Q3: What analytical techniques are commonly employed to identify and quantify Purpurea glycoside B in plant material?

A: Several methods have been successfully used to analyze Purpurea glycoside B. Researchers often utilize a combination of chromatography and spectroscopy techniques. Micro-HPLC, often coupled with UV detection, is a powerful tool for separating and quantifying Purpurea glycoside B in complex mixtures extracted from Digitalis purpurea leaves. [] Thin-layer chromatography (TLC), particularly reversed-phase TLC, is another viable option, often combined with densitometry for quantification. []

Q4: Can you elaborate on the extraction and isolation process of Purpurea glycoside B from Digitalis purpurea?

A: A common approach involves extracting dried Digitalis purpurea leaf powder with a solvent mixture like ethanol/chloroform. [] This initial extract is further purified using techniques like Sep-Pak silica cartridges or preparative thin-layer chromatography. [, ] The purified extract can then undergo further separation, typically with methods like column chromatography employing neutral alumina, to isolate Purpurea glycoside B. []

Q5: What is the pharmacological significance of Purpurea glycoside B?

A: Purpurea glycoside B, like other cardiac glycosides, exhibits cardiotonic activity. [] This means it can influence the force of heart muscle contractions. While specific studies on Purpurea glycoside B's mechanism are limited in the provided literature, it likely shares a similar mechanism with other cardiac glycosides, involving the inhibition of Na+/K+-ATPase in heart muscle cells.

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